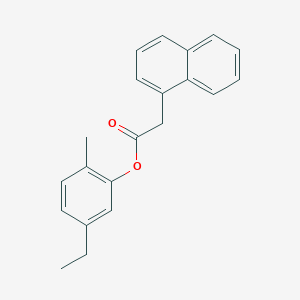

5-Ethyl-2-methylphenyl1-naphthylacetate

Description

5-Ethyl-2-methylphenyl 1-naphthylacetate is a synthetic aromatic ester compound characterized by a naphthyl backbone substituted with an ethyl-methylphenyl acetate group. The ethyl and methyl substituents on the phenyl ring likely influence its steric and electronic properties, affecting reactivity and solubility.

Properties

Molecular Formula |

C21H20O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(5-ethyl-2-methylphenyl) 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C21H20O2/c1-3-16-12-11-15(2)20(13-16)23-21(22)14-18-9-6-8-17-7-4-5-10-19(17)18/h4-13H,3,14H2,1-2H3 |

InChI Key |

NNCOHYIYUPKAQJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)CC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Ethyl-2-methylphenyl 1-naphthylacetate to structurally or functionally related compounds, based on available evidence and analogous data.

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Structure: Ethyl 2-phenylacetoacetate shares an ester functional group and a phenyl ring but lacks the naphthyl system present in the target compound. Its α-acetyl group enhances keto-enol tautomerism, a feature absent in 5-Ethyl-2-methylphenyl 1-naphthylacetate.

- Applications : Widely used as a precursor in synthesizing heterocycles and pharmaceuticals due to its reactive β-ketoester moiety . In contrast, the naphthyl group in 5-Ethyl-2-methylphenyl 1-naphthylacetate may prioritize applications in materials requiring extended aromatic systems.

- Stability : Ethyl 2-phenylacetoacetate is prone to hydrolysis under acidic or basic conditions, whereas the bulkier substituents in 5-Ethyl-2-methylphenyl 1-naphthylacetate could confer greater steric protection against nucleophilic attack.

1-Methylnaphthalene and 2-Methylnaphthalene

- Structure : These methyl-substituted naphthalenes lack the ester and phenyl-acetate groups of 5-Ethyl-2-methylphenyl 1-naphthylacetate.

- Toxicology: 1- and 2-Methylnaphthalene exhibit moderate toxicity, with 1-Methylnaphthalene causing respiratory irritation in animal studies .

- Environmental Behavior : Methylnaphthalenes are semi-volatile and persistent in soil, while the polar ester group in 5-Ethyl-2-methylphenyl 1-naphthylacetate may increase water solubility and biodegradability.

Phenyl Acetate Derivatives (e.g., Methylphenyl Acetates)

- Reactivity : Simpler phenyl acetates, such as methylphenyl acetates, undergo ester hydrolysis more readily due to less steric hindrance. The ethyl and methyl substituents in 5-Ethyl-2-methylphenyl 1-naphthylacetate likely slow hydrolysis, favoring stability in industrial processes.

- Thermal Properties : Naphthyl-containing esters generally exhibit higher melting points and thermal stability compared to phenyl acetates, as seen in analogous compounds like naphthyl benzoates.

Limitations and Knowledge Gaps

- Data Availability : Direct toxicological or physicochemical data for 5-Ethyl-2-methylphenyl 1-naphthylacetate are absent in the provided evidence. Conclusions are extrapolated from structural analogs.

- Synthesis Pathways: No industrial or laboratory synthesis methods are documented in the reviewed materials.

- Ecological Impact : The environmental persistence and biodegradability of this compound remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.